Cas no 316364-60-0 (methyl 2-(6-amino-1H-indazol-1-yl)acetate)
methyl 2-(6-amino-1H-indazol-1-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- 1H-Indazole-1-acetic acid, 6-amino-, methyl ester
- Methyl 2-(6-amino-1H-indazol-1-yl)acetate
- methyl 2-(6-amino-1H-indazol-1-yl)acetate
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- Inchi: 1S/C10H11N3O2/c1-15-10(14)6-13-9-4-8(11)3-2-7(9)5-12-13/h2-5H,6,11H2,1H3
- InChI Key: DZMLYRORHHIGNH-UHFFFAOYSA-N
- SMILES: N1(CC(OC)=O)C2=C(C=CC(N)=C2)C=N1
methyl 2-(6-amino-1H-indazol-1-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M239695-50mg |
Methyl 2-(6-amino-1H-indazol-1-yl)acetate |
316364-60-0 | 50mg |
$ 310.00 | 2022-06-04 | ||
| TRC | M239695-100mg |
Methyl 2-(6-amino-1H-indazol-1-yl)acetate |
316364-60-0 | 100mg |
$ 515.00 | 2022-06-04 | ||
| TRC | M239695-250mg |
Methyl 2-(6-amino-1H-indazol-1-yl)acetate |
316364-60-0 | 250mg |
$ 1030.00 | 2022-06-04 | ||
| Chemenu | CM448192-1g |
methyl 2-(6-amino-1H-indazol-1-yl)acetate |
316364-60-0 | 95%+ | 1g |
$906 | 2023-03-20 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01058173-1g |
Methyl 2-(6-amino-1H-indazol-1-yl)acetate |
316364-60-0 | 95% | 1g |
¥3873.0 | 2023-03-20 | |
| Enamine | EN300-658610-0.05g |
methyl 2-(6-amino-1H-indazol-1-yl)acetate |
316364-60-0 | 95% | 0.05g |
$174.0 | 2023-03-12 | |
| Enamine | EN300-658610-0.1g |
methyl 2-(6-amino-1H-indazol-1-yl)acetate |
316364-60-0 | 95% | 0.1g |
$257.0 | 2023-03-12 | |
| Enamine | EN300-658610-0.25g |
methyl 2-(6-amino-1H-indazol-1-yl)acetate |
316364-60-0 | 95% | 0.25g |
$367.0 | 2023-03-12 | |
| Enamine | EN300-658610-0.5g |
methyl 2-(6-amino-1H-indazol-1-yl)acetate |
316364-60-0 | 95% | 0.5g |
$579.0 | 2023-03-12 | |
| Enamine | EN300-658610-1.0g |
methyl 2-(6-amino-1H-indazol-1-yl)acetate |
316364-60-0 | 95% | 1g |
$0.0 | 2023-06-07 |
methyl 2-(6-amino-1H-indazol-1-yl)acetate Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on methyl 2-(6-amino-1H-indazol-1-yl)acetate
Research Brief on Methyl 2-(6-amino-1H-indazol-1-yl)acetate (CAS: 316364-60-0): Recent Advances and Applications
Methyl 2-(6-amino-1H-indazol-1-yl)acetate (CAS: 316364-60-0) is a key intermediate in the synthesis of biologically active compounds, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its significance in medicinal chemistry due to its versatile reactivity and potential applications in drug discovery. This research brief consolidates the latest findings related to this compound, focusing on its synthesis, biological activity, and emerging applications in the pharmaceutical industry.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of methyl 2-(6-amino-1H-indazol-1-yl)acetate as a precursor for novel indazole-based kinase inhibitors. The research demonstrated that modifications at the 6-amino position of the indazole ring could significantly enhance selectivity toward specific kinase targets, such as JAK2 and FLT3, which are implicated in hematologic malignancies. The study also reported improved pharmacokinetic properties of derivatives synthesized from this intermediate, suggesting its potential for further optimization in preclinical development.
In addition to its role in kinase inhibitor development, methyl 2-(6-amino-1H-indazol-1-yl)acetate has been investigated for its utility in PROTAC (Proteolysis Targeting Chimera) technology. A 2024 paper in ACS Chemical Biology described the incorporation of this compound into bifunctional molecules designed to degrade oncogenic proteins. The researchers successfully demonstrated the degradation of BRD4, a target in multiple cancers, using a PROTAC molecule derived from this indazole scaffold. This finding opens new avenues for targeted protein degradation strategies in cancer therapy.
Recent synthetic methodology developments have also focused on improving the efficiency of producing methyl 2-(6-amino-1H-indazol-1-yl)acetate. A 2023 report in Organic Process Research & Development detailed a scalable, one-pot synthesis route with a 78% overall yield, addressing previous challenges in large-scale production. The optimized protocol employs greener solvents and reduces purification steps, making it more suitable for industrial applications while maintaining high purity (>99%) of the final product.
Pharmacological studies have further elucidated the safety profile of methyl 2-(6-amino-1H-indazol-1-yl)acetate and its derivatives. In vitro toxicity screening conducted in 2024 showed favorable cytotoxicity profiles in normal human cell lines, with IC50 values exceeding 100 μM for most derivatives. These results support the continued exploration of this scaffold in drug discovery programs, particularly for indications requiring chronic administration.
Looking forward, the versatility of methyl 2-(6-amino-1H-indazol-1-yl)acetate continues to attract attention in pharmaceutical research. Current clinical pipelines include several candidates derived from this intermediate, with Phase I trials expected to commence in 2025 for a JAK2 inhibitor in myeloproliferative disorders. The compound's unique structural features and demonstrated biological activity position it as a valuable building block for next-generation therapeutics across multiple disease areas.
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